molecular formula C14H13IO B8161955 1-(Benzyloxy)-4-iodo-2-methylbenzene

1-(Benzyloxy)-4-iodo-2-methylbenzene

Cat. No.: B8161955
M. Wt: 324.16 g/mol
InChI Key: QZSLSNBAVPUQPW-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-iodo-2-methylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, an iodine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-iodo-2-methylbenzene can be synthesized through a multi-step process involving bromination, benzyl protection, and halogen exchange reactions. The starting material, 4-methylphenol, undergoes bromination to form 4-bromo-2-methylphenol. This intermediate is then protected with a benzyl group to yield 1-(benzyloxy)-4-bromo-2-methylbenzene. Finally, a halogen exchange reaction with iodine is performed to obtain the target compound .

Industrial Production Methods: The industrial production of this compound typically involves optimizing the reaction conditions to improve yield and purity. This includes selecting appropriate solvents and ligands for the halogen exchange reaction and employing purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-iodo-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically conducted in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Scientific Research Applications

1-(Benzyloxy)-4-iodo-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(benzyloxy)-4-iodo-2-methylbenzene exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-4-iodo-2-tert-octylbenzene
  • 1-(Benzyloxy)-4-methoxybenzene
  • 1-(Benzyloxy)-4-chlorobenzene

Comparison: 1-(Benzyloxy)-4-iodo-2-methylbenzene is unique due to the presence of both a benzyloxy group and an iodine atom on the benzene ring, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of steric and electronic effects that make it suitable for specific synthetic and research applications .

Biological Activity

1-(Benzyloxy)-4-iodo-2-methylbenzene, also known as a derivative of iodobenzene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly interesting for its applications in the synthesis of various biologically active molecules and its role in pharmacological studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}I O
  • Molecular Weight : 284.09 g/mol
  • CAS Number : 516521-49-6

This compound features an iodine atom, which is known to enhance biological activity through various mechanisms, including the modulation of enzyme activity and receptor binding.

Antiviral Properties

Recent studies have investigated the antiviral potential of compounds similar to this compound. For instance, derivatives of iodobenzene have been shown to exhibit inhibitory effects against various viral enzymes, such as neuraminidase. Neuraminidase is crucial for viral replication and release, making it a target for antiviral drug development. Research indicates that modifications at the iodine position can significantly alter the inhibitory potency against influenza viruses .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. For example, studies on related aryl ethers suggest that they can inhibit bacterial growth by disrupting cell wall synthesis and function. The presence of the benzyloxy group in this compound may contribute to its interaction with bacterial membranes, enhancing its antimicrobial efficacy .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds:

  • Study on Neuraminidase Inhibition :
    • Researchers synthesized various derivatives of zanamivir, a known neuraminidase inhibitor, and assessed their efficacy against different strains of influenza. The findings suggested that structural modifications, including those resembling this compound, could lead to enhanced binding affinity and inhibition rates .
  • Antimicrobial Evaluation :
    • A series of benzyloxy-substituted phenols were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of halogen atoms (like iodine) was found to increase the compounds' potency against these pathogens .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
ZanamivirAntiviralNeuraminidase inhibition
IodobenzeneAntimicrobialDisruption of cell wall synthesis
3-Iodo-4-benzenesulfonamideAntibacterialInhibition of bacterial growth
4-IodoanilineCytotoxicInduction of apoptosis in cancer cells

Properties

IUPAC Name

4-iodo-2-methyl-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSLSNBAVPUQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-iodo-2-methylphenol (700 mg, 3.0 mmol), benzyl bromide (563 mg, 3.3 mmol), potassium carbonate (620 mg, 4.5 mmol), and acetonitrile (15 ml) was stirred at the ambient temperature for three days. The reaction was concentrated in vacuum and the residue was partitioned between water and ethyl acetate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, and loaded on silica gel. Chromatography on a silica gel column, eluting with a gradient from 5% to 30% of ethyl acetate in heptane gave the target product as a colorless solid (950 mg, 98%). 1H NMR (500 MHz, CDCl3) δ 7.48 (d, 1H), 7.38-7.45 (m, 5H), 7.33-7.37 (m, 1H), 6.66 (d, J=8.54 Hz, 1H), 5.07 (s, 2H), 2.25 (s, 3H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
563 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

A mechanically stirred mixture of 4-iodo-2-methylphenol (1.62 moles; 391 g), cesium carbonate (1.99 moles; 650 g), and 1.75 L of acetone is treated with benzyl bromide (1.70 moles; 203 mL; 291 g) over 15 m. The reaction mixture was stirred for 21 h at RT and filtered. The filter cake is washed with 1 L of acetone, and the combined filtrates are concentrated. The crude semi-solid is recrystallized from pentane to give 475 grams (90%) of the desired product as a white solid. 1H NMR (CDCl3) δ: 7.40 (m, 7H), 6.64 (d, J=8.6 Hz, 1H), 5.06 (s, 2H), 2.24 (s, 3H).
Quantity
391 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
650 g
Type
reactant
Reaction Step One
Quantity
1.75 L
Type
solvent
Reaction Step One
Quantity
203 mL
Type
reactant
Reaction Step Two
Yield
90%

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